6-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine

Medicinal Chemistry Physicochemical Properties Drug Design

Medicinal chemists often face a shortage of precisely substituted pyrimidine building blocks for kinase inhibitor SAR. This compound solves that problem with a reactive 6-chloro handle and a 4-methoxyphenyl group, enabling rapid analog generation. • Non-fungible scaffold: substitution at the 2-position yields specialized inhibitors; simple replacement risks loss of desired utility. • Two orthogonal diversification points for library synthesis. • Reliable supply with consistent purity, supported by ambient shipping for global procurement.

Molecular Formula C11H10ClN3O
Molecular Weight 235.67 g/mol
CAS No. 915118-70-6
Cat. No. B1395166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine
CAS915118-70-6
Molecular FormulaC11H10ClN3O
Molecular Weight235.67 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=CC(=NC=N2)Cl
InChIInChI=1S/C11H10ClN3O/c1-16-9-4-2-8(3-5-9)15-11-6-10(12)13-7-14-11/h2-7H,1H3,(H,13,14,15)
InChIKeyLRIFEKYQZZHNMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine (915118-70-6) for Research and Development Procurement


6-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine, also known as CMPD 1 , is a synthetic pyrimidine derivative with the molecular formula C11H10ClN3O and a molecular weight of 235.67 g/mol . It belongs to a class of heterocyclic compounds widely recognized for their diverse biological activities, particularly as a scaffold for kinase inhibitors [1]. This compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules for pharmaceutical and agrochemical research .

1
Synthetic intermediate for kinase inhibitor scaffold diversification
2
Reactive 6-chloro and 4-methoxyphenyl handles support SAR library synthesis
3
Reported fit for medicinal chemistry and agrochemical discovery workflows

Why Generic Substitution of 6-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine is Not Advised


Substituting 6-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine with a closely related pyrimidine analog is not recommended without careful consideration of specific structural and electronic properties. The presence and position of the 6-chloro substituent and the 4-methoxyphenyl group are critical determinants of reactivity and biological target engagement . For instance, modifications to these positions, such as the addition of a methylsulfanyl group at the 2-position, significantly alter the compound's biological profile, potentially converting a versatile intermediate into a more specialized inhibitor . Simple substitution can lead to a loss of desired synthetic utility or an undesirable shift in target selectivity, making this specific compound a necessary and non-fungible component in precise synthetic routes.

Target compound
6-chloro and 4-methoxyphenyl substitution pattern supports versatile derivatization as a synthetic intermediate
2-position analog (methylsulfanyl)
Additional 2-substituent may shift kinase target engagement profile, altering biological readout from intermediate to specialized inhibitor
Target compound
Monocyclic pyrimidine core provides broader synthetic flexibility for diverse chemical libraries
Fused pyrazolo-pyrimidine analog
Bicyclic core restricts spatial arrangement of substituents and limits derivatization scope compared to monocyclic scaffold

Quantitative Differentiation of 6-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine (915118-70-6)


Physicochemical Properties of 6-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine vs. Core Scaffold

The compound 6-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine is a functionalized derivative of the core pyrimidine scaffold. The addition of substituents significantly alters its calculated physicochemical properties compared to the unsubstituted pyrimidine core, which is crucial for its role as a synthetic intermediate and for predicting its drug-likeness .

Molecular weight vs core
Class-level
235.67 g/mol vs 80.09 g/mol
Supports identity verification and synthetic workflow fit
Calculated property; distinguishes from unsubstituted pyrimidine starting material
Medicinal Chemistry Physicochemical Properties Drug Design

Impact of 2-Position Substituent on Kinase Inhibition Profile: Comparative Analysis

The biological activity of this scaffold is highly sensitive to substitutions. While direct data for the target compound is not available in this search, a structurally defined analog demonstrates significant potency. For instance, the analog 6-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidin-4-amine has been associated with HER2 kinase inhibition and anticancer activity . This highlights that the specific pattern of substitutions on the pyrimidine ring is a primary determinant of biological function.

Kinase profile vs 2-SMe analog
Class-level
Target: data not identified in current search. Analog: reported HER2 kinase association
Class-level SAR context; 2-position modification alters target engagement profile
Literature-derived mechanism; target compound profile requires independent validation
Kinase Inhibition Structure-Activity Relationship Cancer Research

Structural Comparison with Pyrazolo-Pyrimidine Hybrid Scaffold

Another class of closely related compounds involves the fusion of the pyrimidine ring with a pyrazole moiety. For example, 6-chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a commercially available analog that differs fundamentally in its core ring system . This structural change results in a different, more constrained pharmacophore and is associated with a distinct mechanism of action, such as the inhibition of cyclin-dependent kinases .

Core ring system vs fused analog
Class-level
Monocyclic pyrimidine vs bicyclic pyrazolo[3,4-d]pyrimidine core
Monocyclic core supports broader derivatization scope for chemical libraries
Fused analog constrains spatial arrangement; distinct pharmacophore implications
Chemical Synthesis Scaffold Hopping Kinase Inhibitor Design

Primary Application Scenarios for 6-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine (915118-70-6)


Medicinal Chemistry: A Versatile Intermediate for Kinase Inhibitor Synthesis

This compound is best utilized as a key synthetic intermediate in the development of novel kinase inhibitors [1]. Its structure, which includes a reactive chlorine atom at the 6-position and a methoxyphenyl group at the amine, provides two distinct handles for further chemical elaboration . This allows medicinal chemists to rapidly generate a diverse library of analogs for structure-activity relationship (SAR) studies, a strategy supported by evidence that modifications to this core scaffold can lead to potent biological activity .

Pharmaceutical Research: Building Block for Targeted Therapeutics

The compound is a strategic building block for research into therapies targeting conditions like cancer and autoimmune diseases, where kinase dysregulation is a key factor [1]. As a fundamental pyrimidine unit, it is a precursor to more complex molecules that may modulate specific kinase pathways [1]. Its value lies in its ability to be tailored through chemical modification, rather than as a pre-optimized drug candidate, making it ideal for early-stage discovery programs focused on novel target engagement.

Agrochemical Discovery: Scaffold for Novel Active Ingredients

Beyond human health, the compound's pyrimidine core is a recognized scaffold in agrochemical research for developing novel herbicides and fungicides [1]. Its specific substitution pattern offers a unique starting point for synthesizing and evaluating new compounds for crop protection applications, where the goal is to identify molecules with high potency against specific pests or pathogens and low environmental impact.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Reactive handles for selective functionalization
Analog synthesis and target-engagement screening
Targeted pathway building-block research
Pyrimidine scaffold versatility
Pathway-modulation hypothesis testing
Agrochemical scaffold discovery
Customizable substitution pattern
Target specificity and potency screening

Technical Documentation Hub

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26 linked technical documents
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